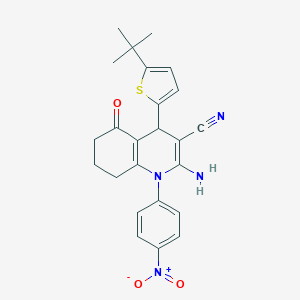![molecular formula C15H14N2S2 B387715 2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE](/img/structure/B387715.png)
2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, which is a five-membered ring containing sulfur, and a benzothiophene moiety.
Méthodes De Préparation
The synthesis of 2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE can be achieved through a Knoevenagel condensation reaction. This involves the reaction of 3-methylthiophene-2-carbaldehyde with malononitrile in the presence of a base such as piperidine in ethanol. The reaction mixture is stirred for 1-2 hours and then cooled to room temperature, resulting in the formation of the desired product .
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbon-nitrogen double bond can be reduced to form the corresponding amine.
Applications De Recherche Scientifique
2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structural features.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The benzothiophene moiety can also interact with DNA, potentially leading to changes in gene expression. These interactions can result in various biological effects, making the compound useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar compounds include other thiophene and benzothiophene derivatives. For example:
2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]PHENOL: This compound has a similar structure but lacks the tetrahydrobenzothiophene moiety.
2-CYANO-N’-[(E)-(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE: This compound has a cyano group and an acetohydrazide moiety instead of the benzothiophene ring. The uniqueness of 2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE lies in its combination of the thiophene and benzothiophene rings, which provides it with distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H14N2S2 |
|---|---|
Poids moléculaire |
286.4g/mol |
Nom IUPAC |
2-[(E)-(3-methylthiophen-2-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C15H14N2S2/c1-10-6-7-18-14(10)9-17-15-12(8-16)11-4-2-3-5-13(11)19-15/h6-7,9H,2-5H2,1H3/b17-9+ |
Clé InChI |
MWMOPMXVZIDAKF-RQZCQDPDSA-N |
SMILES |
CC1=C(SC=C1)C=NC2=C(C3=C(S2)CCCC3)C#N |
SMILES isomérique |
CC1=C(SC=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N |
SMILES canonique |
CC1=C(SC=C1)C=NC2=C(C3=C(S2)CCCC3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-{[(3,4-Dimethylphenyl)imino]methyl}-2-nitrophenyl}sulfanyl)-6-nitro-1,3-benzothiazole](/img/structure/B387633.png)


![2-Amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B387639.png)


![1-(4-Bromophenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B387644.png)
![(4Z)-1-(4-chlorophenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B387646.png)
![(4Z)-1-(4-chlorophenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B387648.png)
![N-(3-methylphenyl)-N-[1-(2-methylphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]amine](/img/structure/B387649.png)
![N-(2,4-dichlorobenzylidene)-N-{1-[1-(3-methylphenyl)-1H-tetraazol-5-yl]cyclohexyl}amine](/img/structure/B387653.png)
![N-benzyl-N-{2-[benzyl(2-thienylcarbonyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B387654.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-8-sulfonamide](/img/structure/B387655.png)
